molecular formula C12H11Cl2N3O2 B7853238 4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one

4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one

Cat. No.: B7853238
M. Wt: 300.14 g/mol
InChI Key: RXMMHDHTEPBBGK-UHFFFAOYSA-N
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Description

4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one is a chemical compound with the molecular formula C12H11Cl2N3O2 It is known for its unique structure, which includes a pyrazolone core substituted with a dichloroanilino group and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one typically involves the condensation of 3,5-dichloroaniline with a suitable pyrazolone derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the crude product, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The crude product is subjected to further purification steps, such as column chromatography or crystallization, to achieve the desired quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-19-6-11-10(12(18)17-16-11)5-15-9-3-7(13)2-8(14)4-9/h2-5,15H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMMHDHTEPBBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC(=O)C1=CNC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NNC(=O)C1=CNC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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